Ethyl 7-(3-iodophenyl)-7-oxoheptanoate
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Description
Ethyl 7-(3-iodophenyl)-7-oxoheptanoate is an organic compound belonging to the class of compounds known as carboxylic acid esters. It is a colorless crystalline solid that is insoluble in water but soluble in organic solvents. Ethyl 7-(3-iodophenyl)-7-oxoheptanoate has been used in a variety of scientific research applications, including as an intermediate in the synthesis of pharmaceuticals and as an analytical reagent. In
Scientific Research Applications
Antiproliferative Activity
Ethyl 7-(3-iodophenyl)-7-oxoheptanoate has been explored in the field of antiproliferative activity. A derivative of this compound demonstrated moderate cytotoxicity against human epithelial lung carcinoma cells A549, indicating its potential in cancer research (Nurieva et al., 2015).
Molecular Structure Analysis
Research has been conducted on the molecular structure of compounds related to Ethyl 7-(3-iodophenyl)-7-oxoheptanoate. Studies include the analysis of dihedral angles and intermolecular interactions in crystal structures, which are essential for understanding the chemical and physical properties of such compounds (Choi et al., 2010).
Carbohydrate Chemistry
The compound has applications in carbohydrate chemistry, particularly as a protecting group for carbohydrate thioglycoside donors. This application is crucial for the selective formation and fragmentation of various glycosides, demonstrating the compound's versatility in synthetic organic chemistry (Crich & Bowers, 2006).
Synthesis of Pharmaceutical Intermediates
Ethyl 7-(3-iodophenyl)-7-oxoheptanoate is used in the synthesis of pharmaceutical intermediates. For instance, its derivatives have been used in the synthesis of cilastatin, a renal dehydropeptidase inhibitor (Xin-zhi, 2006).
Chemical Transformation Studies
The compound plays a role in studies of chemical transformations, such as the transformation of cyclohexane derivatives into δ-oxo acid esters in acidic mediums. This transformation is significant in understanding reaction mechanisms and synthesizing various organic compounds (Lozanova & Veselovsky, 2005).
properties
IUPAC Name |
ethyl 7-(3-iodophenyl)-7-oxoheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19IO3/c1-2-19-15(18)10-5-3-4-9-14(17)12-7-6-8-13(16)11-12/h6-8,11H,2-5,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLALNJEZNPEMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC(=CC=C1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645714 |
Source
|
Record name | Ethyl 7-(3-iodophenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(3-iodophenyl)-7-oxoheptanoate | |
CAS RN |
898777-33-8 |
Source
|
Record name | Ethyl 7-(3-iodophenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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